molecular formula C15H14ClNO3 B12989694 (4-Chloro-phenyl)-(2-methoxy-phenylamino)-acetic acid

(4-Chloro-phenyl)-(2-methoxy-phenylamino)-acetic acid

Cat. No.: B12989694
M. Wt: 291.73 g/mol
InChI Key: AHNKKAPYEZRNRH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-((2-methoxyphenyl)amino)acetic acid is an organic compound that belongs to the class of amino acids It features a chlorophenyl group and a methoxyphenyl group attached to an amino acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-((2-methoxyphenyl)amino)acetic acid typically involves the following steps:

    Starting Materials: 4-Chlorobenzaldehyde and 2-Methoxyaniline.

    Condensation Reaction: The aldehyde and aniline undergo a condensation reaction to form an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

    Carboxylation: The amine is then carboxylated to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-((2-methoxyphenyl)amino)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-((2-hydroxyphenyl)amino)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-Bromophenyl)-2-((2-methoxyphenyl)amino)acetic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-2-((2-methoxyphenyl)amino)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(2-methoxyanilino)acetic acid

InChI

InChI=1S/C15H14ClNO3/c1-20-13-5-3-2-4-12(13)17-14(15(18)19)10-6-8-11(16)9-7-10/h2-9,14,17H,1H3,(H,18,19)

InChI Key

AHNKKAPYEZRNRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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